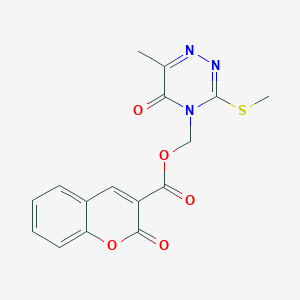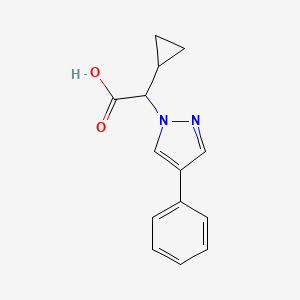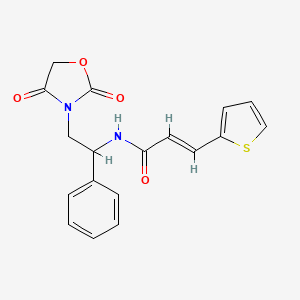
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide, also known as DDD0001, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis techniques for related compounds, including condensation reactions and microwave irradiation, demonstrate methodologies that could potentially apply to the compound . These methods are crucial for creating specific structures with desired properties for further applications (Fahim, Elshikh, & Darwish, 2019).
Structural Determination : Studies on similar compounds have utilized NMR spectroscopy and single-crystal X-ray diffraction for structural determination, highlighting the importance of these techniques in confirming the chemical structure and understanding the molecular geometry (Kariuki et al., 2022).
Photophysical Properties and Applications
Chromophores and Dyes : Research into novel d-π-A type chromophores related to the chemical has shown significant potential in understanding intramolecular charge transfer characteristics. These findings are relevant for applications in photovoltaic cells and optoelectronic devices (Jachak et al., 2021).
Solar Cell Applications : The engineering of organic sensitizers, including those with thiophene and acrylamide units, for solar cell applications, highlights the potential of such compounds in photovoltaic technology. These studies focus on the incident photon to current conversion efficiency, indicating the usefulness of these compounds in renewable energy technologies (Kim et al., 2006).
Antimicrobial and Antitumor Activity
Antitumor Activity : Some compounds structurally related to “(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide” have shown promise in antitumor activity, providing a basis for exploring the anticancer potential of the compound . Molecular docking and DFT studies on these compounds have helped in identifying potential targets and understanding their interactions at the molecular level (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial Agents : The synthesis and evaluation of related polyacrylamides as antimicrobial agents indicate the potential for the compound to be utilized in developing new antimicrobial materials. Such applications are crucial in addressing resistance to conventional antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Propriétés
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-16(9-8-14-7-4-10-25-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-24-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOLOGDSDFGHB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)

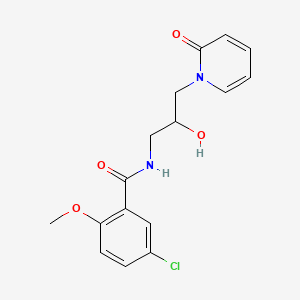
![methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2475650.png)

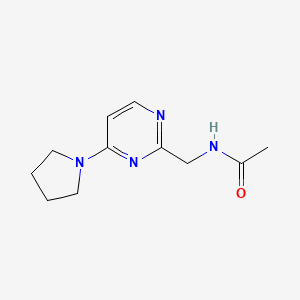
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

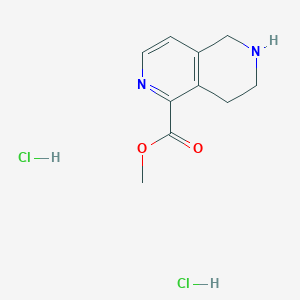
![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
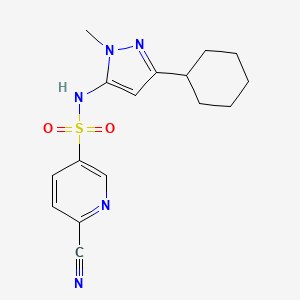
![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)
